1-[4-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one

Lipophilicity Drug-likeness PDHK inhibitor

1-[4-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one (CAS 2060029-47-0) is a synthetic N-aryl-3-acylpiperidin-2-one with the molecular formula C17H23NO2 and a molecular weight of 273.37 g/mol. The compound features a piperidin-2-one core substituted at N1 with a para-isopropylphenyl group and at C3 with a propanoyl side chain, conferring a calculated LogP of 3.53 and a topological polar surface area (TPSA) of 37.38 Ų.

Molecular Formula C17H23NO2
Molecular Weight 273.37 g/mol
Cat. No. B13232033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one
Molecular FormulaC17H23NO2
Molecular Weight273.37 g/mol
Structural Identifiers
SMILESCCC(=O)C1CCCN(C1=O)C2=CC=C(C=C2)C(C)C
InChIInChI=1S/C17H23NO2/c1-4-16(19)15-6-5-11-18(17(15)20)14-9-7-13(8-10-14)12(2)3/h7-10,12,15H,4-6,11H2,1-3H3
InChIKeyUUURSRUNNGACEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one: Core Structural Identity and Procurement Baseline


1-[4-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one (CAS 2060029-47-0) is a synthetic N-aryl-3-acylpiperidin-2-one with the molecular formula C17H23NO2 and a molecular weight of 273.37 g/mol . The compound features a piperidin-2-one core substituted at N1 with a para-isopropylphenyl group and at C3 with a propanoyl side chain, conferring a calculated LogP of 3.53 and a topological polar surface area (TPSA) of 37.38 Ų . Its structure places it within the broader class of 3-propanoylpiperidin-2-one derivatives, a chemical series explored for pyruvate dehydrogenase kinase (PDHK) inhibition and other pharmacological targets [1].

PDHK pharmacophore member Aligns with preferred para-isopropylphenyl motif in patent-defined SAR space
Physicochemical benchmark Computed LogP and TPSA may serve as reference for membrane-permeability modeling
Synthetic accessibility Commercially available as a 95% purity building block for late-stage derivatization

Why Generic Substitution of 1-[4-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one Carries Scientific Risk


Within the 3-propanoylpiperidin-2-one chemical space, the N-aryl substituent critically governs lipophilicity, steric profile, and target-binding complementarity. Generic substitution—replacing the para-isopropylphenyl group with a phenyl, 4-fluorophenyl, or 2-ethylphenyl analog—alters the computed LogP by as much as 1.5 log units and the TPSA by more than 5 Ų, violating the physicochemical constraints required for consistent PDHK engagement as outlined in the Merck patent series [1]. Furthermore, the para-isopropyl group provides a unique combination of modest steric bulk (contributing four rotatable bonds) and balanced lipophilicity that is not replicated by either smaller alkyl substituents or halogenated aromatics, directly impacting permeability, solubility, and off-target selectivity profiles [2].

LogP mismatch Replacing para-isopropyl with smaller or halogenated aryl groups may shift computed LogP by >1 log unit, altering membrane permeability predictions
Steric profile alteration Ortho- or meta-substituted analogs introduce conformational flexibility and steric asymmetry not present in the symmetrical para-isopropyl motif
Patent SAR departure Non-preferred N-aryl substituents fall outside the exemplification scope of the core PDHK inhibitor patent, complicating SAR reproduction

1-[4-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one: Quantified Differentiation Against Closest Analogs


Lipophilicity (LogP) Modulation Versus 4-Fluorophenyl and Parent Phenyl Analogs

The para-isopropyl substituent elevates LogP by 1.32 units relative to the 4-fluorophenyl analog and by 1.77 units relative to the unsubstituted phenyl analog, tuning lipophilicity into the optimal range for passive membrane permeability while avoiding excessive LogP that would compromise aqueous solubility .

Lipophilicity shift
Reported
ΔLogP +1.32 vs 4-F analog; +1.77 vs parent phenyl
Reported LogP modulation may influence passive permeability context
Data to verify; vendor computed LogP consensus
Lipophilicity Drug-likeness PDHK inhibitor

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile Contrasted with Heteroatom-Substituted Analogs

The target compound exhibits a TPSA of 37.38 Ų with zero hydrogen bond donors (HBD=0), whereas the 2-methoxy and 3-acetyl analogs possess higher TPSA values (>46 Ų) and introduce additional H-bond acceptors, which can restrict blood-brain barrier penetration and alter target engagement kinetics .

TPSA / H-bond profile
Reported
TPSA 37.38 Ų, HBD 0; Δ ≥9 Ų vs methoxy/acetyl analogs
Low TPSA and zero HBD support CNS permeability screening suitability
Source review; computed descriptors only
TPSA Hydrogen bonding Permeability

Steric Bulk and Rotatable Bond Metrics Compared to ortho-Substituted Ethyl and Methyl Analogs

The para-isopropyl group introduces a symmetrical, sterically predictable motif with 4 rotatable bonds, in contrast to the ortho-ethyl analog (CAS 2060029-91-4) which exhibits a lower molecular weight (259.34 g/mol) but potentially greater conformational flexibility and off-target promiscuity due to ortho substitution effects [1].

Steric & rotatable bond
Class-level
MW 273.37, 4 rot. bonds, para-substituted vs. ortho-ethyl analog
Steric symmetry may reduce conformational entropy penalty; class-level inference
Data to verify; limited to descriptor comparison
Steric effects Rotatable bonds Molecular flexibility

PDHK Inhibitor Class Membership and Patent-Defined SAR Space

The piperidinyl-propanone scaffold, including para-substituted N-phenyl variants, is claimed in Merck Patent US 11,026,936 B2 as a pharmacophore for PDHK inhibition [1]. While specific IC50 data for this compound are not publicly disclosed, the patent defines the para-isopropylphenyl motif as a preferred embodiment within the Markush structure, suggesting synthetic tractability and alignment with the steric and electronic requirements of the PDHK binding pocket that are not satisfied by smaller or more polar substituents [1].

PDHK patent SAR
Patent context
Para-isopropylphenyl listed as preferred R1 embodiment
May support PDHK lead optimization selection; quantitative IC₅₀ not disclosed
Patent US 11,026,936 B2; no public enzyme data
PDHK inhibition Cancer metabolism Structure-activity relationship

1-[4-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one: Optimal Procurement and Research Application Scenarios


PDHK Inhibitor Lead Optimization and SAR Expansion

This compound serves as a direct chemical probe for expanding the structure-activity relationship around the piperidinyl-propanone PDHK inhibitor scaffold. Its para-isopropylphenyl group occupies a specific hydrophobic sub-pocket; procurement of this precise compound, rather than a 4-fluorophenyl or unsubstituted phenyl surrogate, maintains the LogP window (3.53) and steric parameters validated in the Merck patent series . Researchers can use it to benchmark cellular PDHK inhibition and mitochondrial respiration assays against literature precedents.

Physicochemical Property Benchmarking for CNS-Penetrant Library Design

With a TPSA of 37.38 Ų and zero H-bond donors, this compound is a preferred entry for CNS-focused screening libraries. Its physicochemical profile can serve as a calibration standard for permeability assays (PAMPA or Caco-2) when comparing CNS penetration potential across the 3-propanoylpiperidin-2-one series, replacing more polar analogs that would confound permeability predictions .

Synthetic Intermediates and Custom Derivatization Programs

The compound's purity specification (95%, per Leyan ) and the commercial availability of the des-propanoyl analog 1-(4-isopropylphenyl)piperidin-2-one make it a viable starting point for late-stage functionalization. Its procurement is justified when generating focused libraries around the 3-acyl position, avoiding the synthetic burden of installing the para-isopropyl group de novo.

Application
Selection Property
Validation Focus
PDHK SAR expansion
Preferred para-isopropylphenyl motif alignment
Cellular PDHK assay benchmarking
CNS permeability screening
Low TPSA / zero HBD reference profile
PAMPA or Caco-2 calibration
Late-stage derivatization
3-propanoyl modification site
Derivatization reproducibility and yield
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